molecular formula C6H4Br3N B120722 2,4,6-Tribromoaniline CAS No. 147-82-0

2,4,6-Tribromoaniline

Cat. No. B120722
CAS RN: 147-82-0
M. Wt: 329.81 g/mol
InChI Key: GVPODVKBTHCGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08786181B2

Procedure details

10 g (0.023 mol) of 2,4,6-tribromophenylamine are dissolved in 100 ml of THF. In a second apparatus, 228 ml of phenylmagnesium bromide is heated under reflux. The dissolved 2,4,6-tribromophenylamine is added dropwise to the phenylmagnesium bromide solution, stirred under reflux for 1 h and at room temperature for a further 12 h. After addition of saturated sodium chloride solution, the aqueous phase is washed with diethyl ether and dried over sodium sulfate. After removal of the solvent, the product is recrystallised in hexane/dichloromethane. 4.8 g (77%) of clean substance are isolated.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
228 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6](Br)[CH:5]=[C:4]([Br:9])[C:3]=1N.[C:11]1([Mg]Br)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.[Cl-].[Na+]>C1COCC1>[Br:9][C:4]1[CH:5]=[C:6]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[CH:7]=[C:2]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Br)Br)N
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
228 mL
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)Br)Br)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)[Mg]Br
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WASH
Type
WASH
Details
the aqueous phase is washed with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the product is recrystallised in hexane/dichloromethane
CUSTOM
Type
CUSTOM
Details
4.8 g (77%) of clean substance are isolated

Outcomes

Product
Name
Type
Smiles
BrC=1C=C(C=C(C1)C1=CC=CC=C1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.